molecular formula C23H27Br B14524018 1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene CAS No. 62856-49-9

1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene

Cat. No.: B14524018
CAS No.: 62856-49-9
M. Wt: 383.4 g/mol
InChI Key: LOJNAEJEPQLMJK-UHFFFAOYSA-N
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Description

1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a nonylphenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene typically involves the following steps:

    Bromination: The initial step involves the bromination of benzene to form bromobenzene.

    Sonogashira Coupling: The bromobenzene is then subjected to a Sonogashira coupling reaction with 4-nonylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include carbonyl compounds such as ketones and aldehydes.

    Reduction: Products include alkanes and other reduced derivatives.

Scientific Research Applications

1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethynylbenzene: Similar structure but lacks the nonylphenyl group.

    1-Bromo-4-(phenylethynyl)benzene: Similar structure but with a phenyl group instead of a nonylphenyl group.

    1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene: Similar structure but with an ethoxyphenyl group.

Uniqueness

1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene is unique due to the presence of the nonylphenyl group, which imparts distinct physicochemical properties

Properties

CAS No.

62856-49-9

Molecular Formula

C23H27Br

Molecular Weight

383.4 g/mol

IUPAC Name

1-bromo-4-[2-(4-nonylphenyl)ethynyl]benzene

InChI

InChI=1S/C23H27Br/c1-2-3-4-5-6-7-8-9-20-10-12-21(13-11-20)14-15-22-16-18-23(24)19-17-22/h10-13,16-19H,2-9H2,1H3

InChI Key

LOJNAEJEPQLMJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

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